![molecular formula C12H15F2N B1423009 3-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 1225687-78-4](/img/structure/B1423009.png)
3-[(3,5-Difluorophenyl)methyl]piperidine
Overview
Description
“3-[(3,5-Difluorophenyl)methyl]piperidine” is a chemical compound with the molecular formula C12H15F2N . It is a solid substance . The compound’s CAS number is 1225687-78-4 .
Molecular Structure Analysis
The SMILES string for “3-[(3,5-Difluorophenyl)methyl]piperidine” is FC1=CC(OCC2CNCCC2)=CC(F)=C1 . The InChI is 1S/C12H15F2NO/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h4-6,9,15H,1-3,7-8H2 .
Physical And Chemical Properties Analysis
“3-[(3,5-Difluorophenyl)methyl]piperidine” is a solid substance . Its molecular weight is 211.25 . Unfortunately, other specific physical and chemical properties like boiling point are not available in the sources I found .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-[(3,5-Difluorophenyl)methyl]piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common structural motif in many drugs due to its ability to interact with biological targets. The difluorophenyl group can enhance the metabolic stability and binding affinity of the resulting compounds .
Development of Central Nervous System (CNS) Drugs
This compound has been explored for its potential in developing CNS drugs. The piperidine ring can cross the blood-brain barrier, making derivatives of this compound suitable for treating neurological disorders. Researchers are investigating its use in creating new treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
The structural features of 3-[(3,5-Difluorophenyl)methyl]piperidine make it a candidate for the development of anti-inflammatory agents. Its derivatives may inhibit the production of pro-inflammatory cytokines, offering a pathway to new anti-inflammatory medications .
Antimicrobial Activity
Piperidine derivatives have shown promise in antimicrobial activity. The incorporation of the difluorophenyl group could potentially lead to compounds with enhanced efficacy against resistant strains of bacteria and fungi, addressing a critical need in infectious disease treatment .
Analgesic Properties
Compounds derived from 3-[(3,5-Difluorophenyl)methyl]piperidine are being studied for their analgesic properties. They may offer new mechanisms of action for pain relief, which is particularly important in the context of the opioid crisis and the need for non-addictive painkillers .
Oncology Research
In oncology, the piperidine scaffold is being utilized to create novel chemotherapeutic agents. The difluorophenyl group can contribute to the selectivity and potency of these agents, potentially leading to cancer treatments with fewer side effects .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological changes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant activities .
properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)4-9-2-1-3-15-8-9/h5-7,9,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRIZLTJLRMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorophenyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



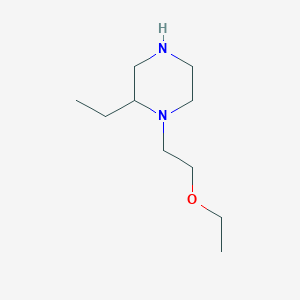
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1422930.png)

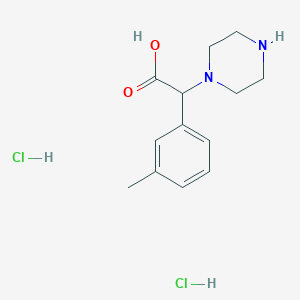
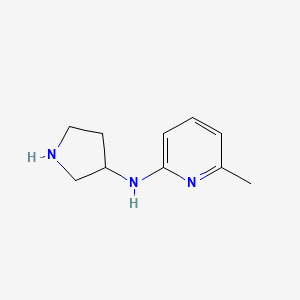
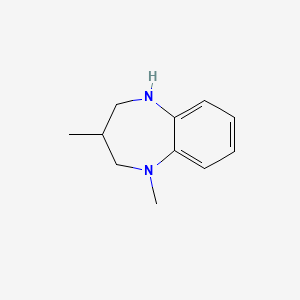
![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)
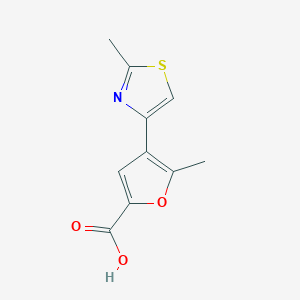
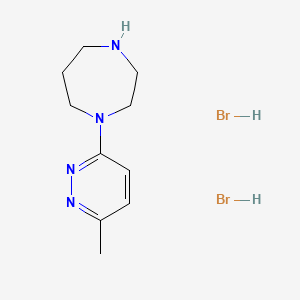

![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)
